Silicic acid, sodium zirconium salt
Description
Nomenclature and Chemical Identification
This compound exists under multiple nomenclature systems, reflecting its complex chemical structure and various synthetic forms. The compound is officially registered under Chemical Abstracts Service number 17141-74-1, with the systematic name "Silicic acid hexahydroxycyclotrisiloxane, sodium zirconium salt (1:2:1)". Alternative nomenclature includes "Silicic acid hexahydroxycyclotrisiloxane, disodium zirconium salt" and "Sodium zirconium silicate".
The molecular formula of this compound is represented as hexahydrogen nonaoxygen trisilicon disodium zirconium (H₆O₉Si₃·2Na·Zr), with a molecular mass of 371.50 atomic mass units. The chemical structure can be expressed through the International Chemical Identifier as InChI=1S/2Na.H6O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H;. The Simplified Molecular Input Line Entry System representation demonstrates the cyclic silicate structure: [Na].[Zr].O[Si]1(O)OSi(O)OSi(O)O1.
An important distinction exists between different polymorphic forms of this compound. The hydrated form, sodium zirconium cyclosilicate hydrate, carries the molecular formula Na₁.₅H₀.₅ZrSi₃O₉·2-3H₂O according to regulatory documentation. This hydrated variant represents the pharmaceutical-grade material and differs from the anhydrous form in its water content and crystalline arrangement.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 17141-74-1 |
| Molecular Formula | H₆O₉Si₃·2Na·Zr |
| Molecular Weight | 371.50 g/mol |
| International Chemical Identifier Key | XXKYCRNZDOKQPM-UHFFFAOYSA-N |
| Physical Appearance | White to off-white crystalline powder |
| Water Solubility | Insoluble (forms colloidal suspension) |
Historical Discovery and Mineralogical Analogues
The development of this compound builds upon centuries of research into zirconium-containing minerals and their synthetic analogues. Zirconium itself was first discovered by Martin Heinrich Klaproth in 1789, with the element being successfully isolated by Jöns Jakob Berzelius in 1824. The name zirconium derives from the mineral zircon, which originates from the Persian word "zargun," meaning gold-like.
Natural zirconium silicates occur primarily as the mineral zircon, with the chemical formula zirconium silicon tetraoxide (ZrSiO₄). Zircon represents one of the most abundant zirconium-bearing minerals in the Earth's crust, appearing as an accessory mineral in igneous rocks and surviving weathering processes due to its exceptional chemical stability. The crystal structure of natural zircon consists of eight-coordinated zirconium centers linked to tetrahedral orthosilicate sites, creating a highly crosslinked framework that contributes to its remarkable hardness of 7.5 on the Mohs scale.
Synthetic zirconium silicates emerged from systematic research into hydrothermal synthesis methods. Pioneering work in the system zirconium tetraisopropoxide-silicic acid-sodium hydroxide-water under mild hydrothermal conditions (180-190°C) led to the formation of multiple novel layered sodium zirconium silicates. These investigations identified eight distinct compounds, including Na₂Zr₅Si₂O₁₅·3H₂O, Na₂Zr₅Si₂O₁₅·4H₂O, and Na₂ZrSi₃O₉·3H₂O, demonstrating the diversity possible within this chemical family.
The modern synthetic form of this compound represents a significant advancement in materials chemistry, combining the structural stability of natural zirconium silicates with engineered selectivity for specific cations. Research has shown that eleven different zirconium silicates were systematically screened through iterative optimization processes to develop compounds with enhanced selectivity properties.
| Historical Milestone | Year | Significance |
|---|---|---|
| Zirconium Discovery | 1789 | Martin Heinrich Klaproth identifies zirconium |
| Zirconium Isolation | 1824 | Jöns Jakob Berzelius successfully isolates pure zirconium |
| Hydrothermal Synthesis Studies | 1997 | First systematic synthesis of sodium zirconium silicates reported |
| Modern Synthetic Development | 2010s | Development of optimized sodium zirconium cyclosilicate |
Position in Zirconium Silicate Family
This compound occupies a distinctive position within the broader zirconium silicate family, characterized by its unique structural arrangement and chemical properties. The compound belongs to the class of microporous zirconium silicates, distinguished from other family members by its specific sodium content and cyclic silicate framework.
The structural foundation of this compound consists of octahedrally and tetrahedrally oxygen-coordinated zirconium and silicon atoms. Shared oxygen atoms function as bridges between these units, forming an electrostatically charged microporous cubic structure. The average pore opening measures approximately 3 angstroms, which corresponds precisely to the size of unhydrated potassium ions. This specific pore size represents a critical design feature that distinguishes this compound from other zirconium silicates.
Within the zirconium silicate family, compounds can be categorized based on their structural arrangements and applications. Traditional zirconium silicates include the naturally occurring zircon (ZrSiO₄) and various synthetic forms used in industrial applications. The family also encompasses polymer-coated zirconium phases used in chromatography, such as polybutadiene-coated and polystyrene-coated variants. These materials exhibit different selectivity profiles and are optimized for separation science applications rather than ion-exchange processes.
This compound demonstrates unique selectivity characteristics compared to other family members. Research has established that this compound exhibits greater than 25-fold selectivity for potassium ions over calcium or magnesium ions. This selectivity contrasts sharply with other cation exchangers, such as sodium polystyrene sulfonate, which shows only 0.2 to 0.3 times selectivity for potassium compared to divalent cations.
The crystalline structure of this compound involves a network arrangement where octahedral zirconium oxide units (ZrO₆)²⁻ provide the negative charge enabling cation exchange. The bonds between oxygen and zirconium or silicon atoms are predominantly covalent, contributing to the material's stability. This structural arrangement places the compound in the category of framework silicates, distinguished from chain or sheet silicate structures found in other zirconium-containing minerals.
| Zirconium Silicate Type | Structure | Key Characteristics |
|---|---|---|
| Natural Zircon | ZrSiO₄ | Tetrahedral framework, high hardness |
| Synthetic Sodium Zirconium Silicate | Na₂ZrSi₃O₉ | Layered structure, ion-exchange capacity |
| This compound | H₆O₉Si₃·2Na·Zr | Microporous cubic lattice, selective cation binding |
| Polymer-Coated Zirconium Silicates | Variable | Chromatographic applications, surface modifications |
Research into the zirconium silicate family has revealed that structural modifications can significantly alter functional properties. The incorporation of sodium ions into the framework creates sites for cation exchange while maintaining the overall structural integrity. The specific arrangement in this compound optimizes this balance, resulting in a compound that combines stability with selective ion-exchange capability.
Properties
CAS No. |
12738-56-6 |
|---|---|
Molecular Formula |
NaO3SiZr+3 |
Molecular Weight |
190.30 g/mol |
IUPAC Name |
sodium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Na.O3Si.Zr/c;1-4(2)3;/q+1;-2;+4 |
InChI Key |
XXQKQWNGHHPCPB-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
Synonyms |
Silicic acid, sodium zirconium salt |
Origin of Product |
United States |
Preparation Methods
Process Overview
This method involves fusing zircon sand () with sodium carbonate () at high temperatures to form sodium zirconylosilicate (), which is subsequently dissolved in hydrochloric acid. The process separates silica and precipitates basic zirconium sulfate, which is calcined to yield sodium zirconium silicate.
Key Steps:
-
Fusion : Zircon sand and sodium carbonate are fused at 950–1000°C to produce .
-
Acid Leaching : The fused product is treated with 20–30% HCl, dissolving zirconium while precipitating silicic acid () as a gel.
-
Sulfate Addition : Sulfuric acid is introduced to form basic zirconium sulfate (), which is neutralized with alkali to precipitate the final product.
Optimization Parameters
Challenges:
Hydrothermal/Solvothermal Synthesis
Process Overview
A modern approach involves mixing zirconium and silicon precursors in acidic solutions, followed by solvothermal crystallization. This method produces spherical sodium zirconium silicate particles with controlled morphology.
Key Steps:
-
Precursor Preparation : Zirconium sources (e.g., ) and silicon sources (e.g., tetraethyl orthosilicate) are dissolved in acid (HCl or ).
-
Pre-hydrolysis : Solutions are mixed at 30–60°C for 0.5–12 hours to form a precursor gel.
-
Solvothermal Reaction : The gel is treated with a mineralizer (e.g., ) and surfactant at 150–200°C, yielding 0.2–2.0 μm spherical particles.
Optimization Parameters
Advantages:
Sodium Hydroxide Sub-Molten Salt Method
Process Overview
In this method, zircon sand reacts with concentrated sodium hydroxide () at elevated temperatures, decomposing into and . Subsequent acid leaching isolates sodium zirconium silicate.
Key Steps:
Optimization Parameters
Limitations:
Direct Precipitation from Zirconyl Chloride and Sodium Silicate
Process Overview
This aqueous method precipitates sodium zirconium silicate by mixing and under controlled pH and temperature.
Key Steps:
-
Solution Preparation : (0.5–1.0 M) and (0.5–1.5 M) are dissolved separately.
-
Co-precipitation : Solutions are combined at pH 2–3 and 60–80°C, yielding a gelatinous precipitate.
-
Aging and Calcination : The precipitate is aged for 24 hours and calcined at 600°C to enhance crystallinity.
Optimization Parameters
| Parameter | Optimal Range | Purity |
|---|---|---|
| pH during precipitation | 2.5–3.0 | Minimizes silica solubility |
| Aging temperature | 25–40°C | Improves particle cohesion |
Challenges:
-
Gel formation complicates filtration.
-
Requires precise pH control to avoid zirconium hydroxide formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Silicic acid, sodium zirconium salt, undergoes various chemical reactions, including ion exchange, adsorption, and complexation. These reactions are crucial for its applications in ion-exchange processes and catalysis.
Common Reagents and Conditions
The compound is known for its ability to selectively bind potassium ions in the presence of other cations such as sodium and calcium. This selectivity is attributed to the specific pore size and composition of the material, which mimics the actions of physiological potassium channels .
Major Products Formed
The primary product formed from the ion-exchange reactions involving this compound, is a complex of the compound with the target ion, such as potassium. This complexation is essential for its use in medical applications to reduce potassium levels in the blood .
Scientific Research Applications
Chemistry
In chemistry, silicic acid, sodium zirconium salt, is used as an ion-exchange material for various separation processes. Its high selectivity for specific ions makes it valuable in analytical chemistry and environmental monitoring .
Biology and Medicine
The most notable application of this compound, is in medicine, where it is used to treat hyperkalemia. The compound works by binding potassium ions in the gastrointestinal tract, preventing their absorption into the bloodstream and facilitating their excretion .
Industry
In the industrial sector, this compound, is used in the production of ecological leather. The compound, derived from sodium silicate, is employed in combination tanning processes to improve the thermal stability, mechanical properties, and storage stability of leather .
Mechanism of Action
Silicic acid, sodium zirconium salt, exerts its effects through ion exchange. The compound’s crystalline structure contains pores that selectively capture potassium ions while allowing other ions to pass through. This selectivity is due to the specific diameter and composition of the pores, which resemble potassium channels in biological systems . The captured potassium ions are then excreted from the body, effectively reducing blood potassium levels.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Chemical and Pharmacological Properties
Key Observations :
- Ion Selectivity: SZC exhibits higher selectivity for potassium compared to SPS, which non-specifically binds cations (e.g., calcium, magnesium), increasing risks of hypocalcemia and hypomagnesemia .
- Safety : SZC has a lower incidence of gastrointestinal adverse events (e.g., constipation, nausea) compared to SPS . In a retrospective study, SZC achieved a 0.8 mEq/L potassium reduction within 24 hours vs. 0.5 mEq/L for SPS (p < 0.01) .
Pharmacokinetic and Clinical Outcomes
Key Findings :
- Speed and Durability: SZC achieves faster and more sustained potassium control. In the HARMONIZE trial, 98% of SZC-treated patients achieved normokalemia by day 29 vs. 48% with placebo (p < 0.001) .
- Pediatric Use : SZC has an accepted pediatric investigation plan (EMA: EMEA-001539-PIP01-13-M05) for hyperkalemia management, unlike SPS .
Industrial and Non-Therapeutic Comparators
- Zirconium Silicate (ZrSiO₄): Used in ceramics and nuclear waste encapsulation due to its thermal stability.
- Sodium Potassium Aluminosilicate (12736-96-8): A zeolite used in detergents and water softening. While structurally similar to SZC, it binds calcium and magnesium ions preferentially .
Biological Activity
Silicic acid, sodium zirconium salt, also known as sodium zirconium cyclosilicate (SZC), is a crystalline compound with significant biological activity, particularly in the medical field for managing hyperkalemia. This article delves into its biological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
- Chemical Formula : Sodium zirconium cyclosilicate typically has the formula .
- Structure : It is characterized by a microporous crystalline structure that allows for selective ion exchange.
Sodium zirconium cyclosilicate functions primarily through its ability to bind potassium ions in the gastrointestinal tract. This property is crucial for its application in treating hyperkalemia:
- Ion Exchange : The compound selectively captures potassium ions while allowing other cations like sodium and calcium to pass through. This mimics physiological potassium channels, facilitating the removal of excess potassium from the body without systemic absorption .
- Excretion : The unabsorbed compound is excreted unchanged in feces, which minimizes potential side effects associated with systemic absorption.
Treatment of Hyperkalemia
Sodium zirconium cyclosilicate is primarily indicated for the treatment of hyperkalemia, especially in patients with chronic kidney disease (CKD) and heart failure.
Clinical Studies
-
Phase 3 Trials :
- A two-part open-label trial evaluated the efficacy and safety of SZC in adults with elevated plasma potassium levels (≥5.1 mmol/L). In the correction phase, 99% of participants achieved normokalemia (serum potassium levels between 3.5-5.0 mmol/L) after treatment with SZC .
- During the maintenance phase, participants continued receiving a lower dose (5 g once daily) to maintain potassium levels within the normal range without dietary restrictions .
- Long-Term Efficacy :
Safety Profile
Sodium zirconium cyclosilicate has been shown to be safe for use in various populations, including pregnant and breastfeeding women. Adverse events were reported but were generally mild; serious adverse events occurred in only 22% of participants during the maintenance phase, with no deaths attributed to the drug .
Table 1: Summary of Clinical Trial Findings
| Study Phase | Participants | Initial Potassium Level (mmol/L) | Normokalemia Achieved (%) | Mean Serum Potassium Level (mmol/L) |
|---|---|---|---|---|
| Correction Phase | 751 | ≥5.1 | 99% | 4.8 |
| Maintenance Phase | 746 | N/A | N/A | 4.7 |
Table 2: Adverse Events Reported
| Adverse Event Type | Percentage of Participants (%) |
|---|---|
| Any adverse event | 66% |
| Serious adverse event | 22% |
| Deaths | 1% |
Q & A
Q. What are the established synthesis methods for silicic acid, sodium zirconium salt, and how can impurities be minimized?
Synthesis typically involves reacting zirconium precursors (e.g., zirconium oxychloride) with sodium silicate under controlled pH and temperature. Key steps include:
- Precursor selection : Use high-purity ZrOCl₂·8H₂O and sodium silicate (Na₂SiO₃) to avoid contamination .
- pH control : Maintain alkaline conditions (pH ~10–12) to stabilize the silicate framework and promote zirconium incorporation .
- Purification : Employ fractional crystallization or dialysis to remove unreacted ions. Separation techniques like sodium carbonate-assisted precipitation (for Zr/Si isolation) can improve purity .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks with reference data for analogous silicates .
- FTIR Spectroscopy : Identifies Si-O-Zr bonding (absorption bands ~900–1100 cm⁻¹) and hydroxyl groups .
- Elemental Analysis : Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) quantifies Na, Zr, and Si ratios to validate stoichiometry .
Advanced Research Questions
Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what mechanisms drive degradation?
- pH Sensitivity : Under acidic conditions (pH < 5), the silicate network hydrolyzes, releasing Zr⁴⁺ and Na⁺ ions. Alkaline conditions (pH > 12) may cause colloidal silica formation .
- Thermal Stability : Thermogravimetric Analysis (TGA) shows dehydration below 200°C, followed by structural collapse above 600°C due to Zr-O-Si bond breaking. In situ XRD can track phase transitions .
Q. How can researchers resolve contradictions in reported solubility and reactivity data across studies?
Discrepancies often arise from:
- Synthetic routes : Hydrothermal vs. sol-gel methods yield differing crystallite sizes, affecting solubility .
- Hydration states : Anhydrous vs. hydrated forms (e.g., Na₂ZrSi₃O₉·nH₂O) exhibit distinct solubility profiles. Quantify hydration via Karl Fischer titration .
- Ionic strength : High Na⁺ concentrations (from excess reactants) can mask true solubility; use ion-selective electrodes to monitor ionic activity .
Q. What advanced analytical methods are recommended for detecting trace impurities or defects in the silicate-zirconium matrix?
- Solid-State NMR : ²⁹Si NMR distinguishes Q³ (SiO₃⁻) and Q⁴ (SiO₄) units, identifying incomplete condensation .
- Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) : Maps elemental distribution to detect Zr-rich or Si-deficient regions .
- Synchrotron X-ray Absorption Spectroscopy (XAS) : Probes local Zr coordination (e.g., octahedral vs. tetrahedral sites) to assess structural defects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Eye Protection : Use sealed goggles; ≥19.5% solutions cause serious eye damage (Category 1) .
- Glove Selection : Nitrile gloves resist alkaline solutions (pH ~11) .
- Ventilation : Handle powders in fume hoods to avoid inhalation of fine particulates.
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
